1-(4-Chlorophenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a bicyclic framework fused with an aromatic ring. The structure features a 4-chlorophenyl group at position 1, a hydroxyl group at position 3, and a p-tolyl (4-methylphenyl) substituent also at position 2. Its bromide counterion enhances solubility in polar solvents, making it suitable for pharmaceutical or materials science applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN2O.BrH/c1-15-5-7-16(8-6-15)20(24)14-22(18-11-9-17(21)10-12-18)19-4-2-3-13-23(19)20;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMPVDDHPNEBGY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)Cl)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-Chlorophenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide have been tested for their cytotoxic effects on human cancer cell lines such as HeLa and MDA-MB 231. These studies demonstrated that certain derivatives display selective toxicity towards cancer cells while sparing normal fibroblasts .
Neuroprotective Effects
The neuroprotective potential of imidazo[1,2-a]pyridine derivatives has also been investigated. Research suggests that these compounds may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role in disease progression.
Synthesis of Novel Materials
The unique structural features of 1-(4-Chlorophenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide allow for its use in synthesizing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices has been explored for developing advanced materials suitable for electronic applications.
Pollutant Degradation
The compound's ability to generate reactive oxygen species (ROS) makes it a candidate for environmental remediation processes. It has been proposed that imidazo[1,2-a]pyridine derivatives could enhance the degradation of pollutants in contaminated environments through advanced oxidation processes.
Cytotoxicity Studies
A study conducted on various imidazo[1,2-a]pyridine derivatives found that specific modifications to the structure significantly enhanced their cytotoxic properties against cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| D10 | HeLa | 15 | 5 |
| D15 | MDA-MB 231 | 20 | 4 |
These results underscore the importance of structural optimization in enhancing therapeutic efficacy.
Neuroprotective Mechanisms
In an experimental model of oxidative stress-induced neuronal damage, the application of imidazo[1,2-a]pyridine derivatives showed a significant reduction in cell death compared to control groups. The mechanism was linked to the modulation of antioxidant enzyme activity and inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations
Electronic Effects: The p-tolyl group in the target compound (methyl substituent) is less electronegative compared to 4-fluorophenyl in analogs . Methoxy and ethoxy substituents (as in and ) introduce steric bulk and polarity, which may influence solubility and metabolic stability.
Ring Size and Saturation :
- The target compound’s hexahydroimidazo[1,2-a]pyridine core (6-membered ring) contrasts with hexahydroimidazo[1,2-a]azepine analogs (7-membered ring) . Larger rings may exhibit conformational flexibility, affecting receptor binding or crystallization behavior.
Functional Group Diversity: The nitro and cyano groups in introduce strong electron-withdrawing effects, making the compound more reactive in electrophilic substitution reactions compared to the hydroxyl and aryl groups in the target compound.
Research Implications
- Biological Activity : Fluorinated analogs (e.g., ) are often prioritized in drug discovery due to enhanced bioavailability and target affinity. The target compound’s p-tolyl group may offer a balance between lipophilicity and metabolic stability.
- Material Science : Bromide salts of such heterocycles (e.g., ) are explored for ionic liquid applications due to their thermal stability and tunable solubility.
Q & A
Q. What are the key considerations for synthesizing 1-(4-chlorophenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide?
The synthesis of this compound requires careful optimization of reaction conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often used to stabilize intermediates during cyclization reactions .
- Temperature control : Reactions typically proceed at 80–120°C to balance reaction rate and byproduct minimization .
- Catalysts : Acidic or basic catalysts (e.g., ammonium acetate) may enhance imidazo[1,2-a]pyridine ring formation .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the pure bromide salt .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- NMR spectroscopy : and NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ ~5.5 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the imidazo[1,2-a]pyridinium core and bromide counterion geometry .
- Mass spectrometry : HRMS (ESI+) verifies molecular weight (e.g., calculated vs. observed m/z within 3 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational models for this compound?
Discrepancies often arise in:
- Anisotropic displacement parameters : Use ORTEP-III for visualizing thermal motion ellipsoids and refining atomic positions via WinGX .
- Tautomeric equilibria : Compare - HMBC NMR to identify dominant tautomers in solution vs. solid-state structures .
- DFT calculations : Validate optimized geometries (e.g., B3LYP/6-31G*) against experimental bond lengths/angles from X-ray data .
Q. What strategies improve reaction yields in multi-step syntheses of imidazo[1,2-a]pyridinium derivatives?
Yield optimization involves:
- Intermediate stabilization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
- Byproduct analysis : Use LC-MS to identify and eliminate competing pathways (e.g., over-oxidation or dimerization) .
Q. How do substituents (e.g., 4-chlorophenyl vs. p-tolyl) influence the compound’s physicochemical properties?
- Solubility : The 4-chlorophenyl group enhances hydrophobicity (logP ~2.8), while the hydroxyl group improves aqueous solubility at pH >7 .
- Crystal packing : p-Tolyl substituents promote π-π stacking in the solid state, confirmed via Hirshfeld surface analysis .
- Bioactivity : Chlorine atoms increase electrophilicity, enhancing binding to biological targets (e.g., kinases) compared to methyl groups .
Q. What methodologies are used to study the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., ~150 nM for kinase inhibition) .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy-driven binding to receptors .
- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites, validated by mutagenesis studies .
Q. How can researchers address challenges in crystallizing this hygroscopic compound?
- Solvent screening : Use mixed solvents (e.g., methanol/diethyl ether) to reduce polarity and promote crystal nucleation .
- Anti-solvent diffusion : Introduce hexane vapor to slowly precipitate crystals for high-resolution data collection .
- Hygroscopicity mitigation : Store crystals under inert gas (e.g., argon) during data collection to prevent hydration .
Methodological Notes
- Data interpretation : Cross-validate NMR and X-ray results with computational models to address ambiguities in stereochemistry .
- Instrumentation : Use Bruker AVANCE III HD spectrometers for high-sensitivity NMR and Rigaku XtaLAB Synergy-R for crystallography .
- Ethical considerations : Adhere to IUPAC guidelines for reporting synthetic yields and spectral purity to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
